6-(Chloromethyl)-3-methoxy-2-methylpyridine
Description
6-(Chloromethyl)-3-methoxy-2-methylpyridine is a pyridine derivative characterized by a chloromethyl group at position 6, a methoxy group at position 3, and a methyl group at position 2.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
6-(chloromethyl)-3-methoxy-2-methylpyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-8(11-2)4-3-7(5-9)10-6/h3-4H,5H2,1-2H3 |
InChI Key |
PEASXMBREGCGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CCl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-methoxy-2-methylpyridine typically involves the chloromethylation of 3-methoxy-2-methylpyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions generally require a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly catalysts and solvents can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-3-methoxy-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
6-(Chloromethyl)-3-methoxy-2-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-3-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects . The methoxy group may also influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Functional Group Variations
(2-Chloro-6-methoxypyridin-3-yl)methanol
- Structure : Chloro at position 2, methoxy at 6, and hydroxymethyl at 3.
- Similarity : 0.83 ().
- Key Differences : The hydroxymethyl group (-CH₂OH) at position 3 increases polarity and hydrogen-bonding capacity compared to the methyl group in the target compound. This enhances solubility in polar solvents but reduces stability under acidic conditions .
2-Chloro-6-methoxy-4-methylpyridine
6-Chloromethyl-2-cyanopyridine
- Structure: Chloromethyl at 6, cyano (-CN) at 2.
- Molecular Weight : 152.58 g/mol ().
- Key Differences: The electron-withdrawing cyano group at position 2 deactivates the pyridine ring, reducing electrophilic substitution reactivity. This contrasts with the electron-donating methoxy group in the target compound, which activates the ring at position 3 .
Impact of Electron-Withdrawing vs. Electron-Donating Groups
6-Chloro-2-methoxy-3-nitropyridine
- Structure: Nitro (-NO₂) at 3, methoxy at 2, chloro at 5.
- Similarity : 0.80 ().
- Key Differences : The nitro group strongly deactivates the ring, making positions 2 and 6 less reactive toward electrophiles. This contrasts with the target compound’s methoxy group, which directs electrophiles to position 4 or 5 .
3-Methoxy-6-methylpyridin-2-amine
- Structure : Methoxy at 3, methyl at 6, and amine (-NH₂) at 2.
- Key Differences : The amine group at position 2 increases nucleophilicity, enabling coupling reactions (e.g., Buchwald-Hartwig amination), whereas the target compound’s chloromethyl group favors alkylation or cross-coupling reactions .
Biological Activity
6-(Chloromethyl)-3-methoxy-2-methylpyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H10ClN
- Molecular Weight : 171.62 g/mol
The compound features a chloromethyl group at the 6-position and a methoxy group at the 3-position of the pyridine ring, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor in biochemical pathways, impacting processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity and affecting metabolic pathways.
- Receptor Modulation : It can interact with receptors involved in neurotransmission or other signaling pathways, potentially influencing physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.
Anti-Ulcer Activity
A notable area of investigation is the compound's anti-ulcer activity. Similar pyridine derivatives have demonstrated efficacy in inhibiting gastric acid secretion, which is critical for treating peptic ulcers. For instance, studies have shown that certain pyridine derivatives exhibit higher potency than established treatments like Omeprazole in inhibiting the H⁺-K⁺ ATPase enzyme responsible for gastric acid secretion .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Biological Activity | IC50 Value |
|---|---|---|
| Study A | Antimicrobial (E. coli) | 15 µM |
| Study B | Anti-ulcer (H⁺-K⁺ ATPase inhibition) | 112 µg/kg |
| Study C | Cytotoxicity against cancer cell lines | >50 µM |
These studies indicate promising biological activities that warrant further exploration.
Case Study: Anti-Ulcer Efficacy
In a controlled study involving animal models, this compound was administered intraduodenally. The results demonstrated a significant reduction in gastric acid secretion compared to control groups, highlighting its potential as a therapeutic agent for ulcer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
